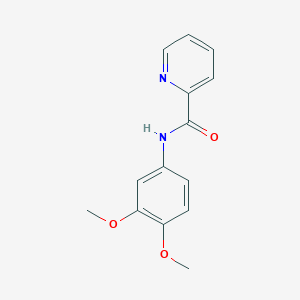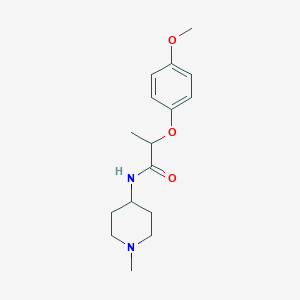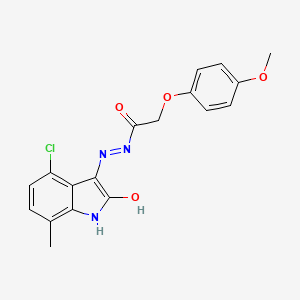
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DMPP belongs to the class of pyridinecarboxamides and is structurally similar to other compounds such as Nicotinamide and Nicotinamide Riboside.
Mécanisme D'action
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide exerts its pharmacological effects through various mechanisms of action. N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide activates the NAD+ biosynthesis pathway and increases the levels of NAD+ in cells. NAD+ is an essential coenzyme that plays a crucial role in various cellular processes such as energy metabolism, DNA repair, and gene expression. N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide also activates the SIRT1 enzyme, which is involved in various cellular processes such as DNA repair, inflammation, and metabolism.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has been shown to have various biochemical and physiological effects in animal models. N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide increases the levels of NAD+ in the brain and peripheral tissues, which has been shown to improve cognitive function and protect against neurodegeneration. N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide also reduces the levels of pro-inflammatory cytokines and oxidative stress markers, which has been shown to have anti-inflammatory and anti-oxidant effects. Additionally, N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which has potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has several advantages for lab experiments. N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide is a relatively stable compound that can be easily synthesized and purified. N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has also been shown to have low toxicity and can be administered orally or through injection. However, N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has some limitations for lab experiments. N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide is a relatively new compound, and its pharmacological properties are still being studied. N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide also has low solubility in water, which can make it challenging to administer in some experiments.
Orientations Futures
There are several future directions for N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide research. N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has shown potential in various scientific research areas such as neuroprotection, anti-inflammation, and anti-cancer. Future research could focus on elucidating the exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide and its effects on various cellular processes. Additionally, future research could focus on developing new N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide derivatives with improved pharmacological properties. N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has shown potential as a therapeutic agent for various diseases, and future research could focus on developing N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide-based drugs for clinical use.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide can be synthesized through a multi-step process. The first step involves the synthesis of 3,4-dimethoxybenzaldehyde, which is then reacted with 2-pyridinecarboxylic acid to form N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide. The purity and yield of N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has shown potential in various scientific research areas such as neuroprotection, anti-inflammation, and anti-cancer. N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has shown anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-7-6-10(9-13(12)19-2)16-14(17)11-5-3-4-8-15-11/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYBHIXCJGGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B4972958.png)
![2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B4972961.png)
![5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4972969.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide](/img/structure/B4972983.png)
![3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B4972998.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4973003.png)

![[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4973022.png)
![2-(4-ethyl-1-piperazinyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4973028.png)
![8-[4-(2,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B4973049.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)
